Home > Products > Screening Compounds P137389 > 2-(4-Fluorophenyl)-1-phenylethan-1-amine
2-(4-Fluorophenyl)-1-phenylethan-1-amine - 74533-87-2

2-(4-Fluorophenyl)-1-phenylethan-1-amine

Catalog Number: EVT-3009337
CAS Number: 74533-87-2
Molecular Formula: C14H14FN
Molecular Weight: 215.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Amino-2-(4-fluorophenyl)ethylphosphonic Acid

Compound Description: 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid is a phosphonic acid derivative studied for its potential as an inhibitor of phenylalanine ammonia-lyase (PAL). [] It exists as two enantiomers, with the 2b(-) enantiomer exhibiting significantly higher inhibitory activity than the 2a(+) enantiomer. []

Relevance: This compound shares a similar structure with 2-(4-Fluorophenyl)-1-phenylethan-1-amine, both containing a 4-fluorophenylethyl moiety. The key difference lies in the replacement of the phenyl and amine groups in 2-(4-Fluorophenyl)-1-phenylethan-1-amine with a phosphonic acid group in 1-Amino-2-(4-fluorophenyl)ethylphosphonic acid. This substitution alters the chemical properties and potential biological activities of the molecule.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (Compound 34)

Compound Description: Compound 34 is a potent gamma-secretase inhibitor with potential therapeutic applications in Alzheimer's disease. [] This compound exhibits an IC50 value of 0.06 nM against gamma-secretase. []

Relevance: While structurally more complex than 2-(4-Fluorophenyl)-1-phenylethan-1-amine, Compound 34 shares the common feature of a 4-fluorophenyl group. [] This structural motif, also present in 2-(4-Fluorophenyl)-1-phenylethan-1-amine, may contribute to the binding affinity of both compounds to their respective targets, although their mechanisms of action are likely distinct.

1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine (MCL0129)

Compound Description: MCL0129 is a potent and selective melanocortin-4 (MC4) receptor antagonist, exhibiting a Ki value of 7.9 nM. [] Preclinical studies have demonstrated its anxiolytic- and antidepressant-like activities in rodent models. []

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Fluorophenyl)-1-phenylethan-1-amine can be achieved through several methods, primarily involving nucleophilic substitution reactions. One common approach involves the halogenation of 1-(4-fluorophenyl)-2-phenylethanone, followed by nucleophilic substitution with an amine.

  1. Halogenation: The initial step typically involves treating 1-(4-fluorophenyl)-2-phenylethanone with halogenating agents such as sulfuryl chloride or bromine in the presence of an acid catalyst to introduce a halogen atom at the α-carbon position .
  2. Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with a suitable amine (e.g., phenethylamine) in the presence of a base. Common bases used include sodium carbonate or triethylamine, and solvents such as tetrahydrofuran or methylene chloride are often employed .
  3. Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(4-Fluorophenyl)-1-phenylethan-1-amine consists of a central ethylamine backbone with two phenyl groups attached at the α and β positions. The presence of a fluorine atom on one of the phenyl rings significantly influences the compound's electronic properties.

  • Molecular Formula: C15H16F
  • Molecular Weight: Approximately 233.29 g/mol
  • Structural Features:
    • Two aromatic rings (phenyl groups)
    • A secondary amine functional group
    • A fluorinated aromatic substituent

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions.

Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Fluorophenyl)-1-phenylethan-1-amine participates in various chemical reactions typical of amines and phenethylamines:

  1. Alkylation Reactions: As an amine, it can undergo alkylation to form more complex derivatives by reacting with alkyl halides.
  2. Acid-Base Reactions: The amine can act as a base, forming salts with acids, which can be useful for purification or formulation purposes.
  3. Oxidation Reactions: Under certain conditions, the amine may be oxidized to form corresponding imines or other nitrogen-containing compounds.

These reactions are significant for further functionalization of the compound to explore its potential biological activities.

Mechanism of Action

Process and Data

The mechanism of action for 2-(4-Fluorophenyl)-1-phenylethan-1-amine is primarily linked to its interactions with neurotransmitter systems in the brain. Similar compounds have been studied for their effects on serotonin and dopamine receptors:

  1. Receptor Binding: The compound may exhibit affinity for serotonin receptors (5-HT) or dopamine receptors (D2), influencing mood and behavior.
  2. Neurotransmitter Release: It may facilitate the release of neurotransmitters such as dopamine, leading to stimulant effects similar to other phenethylamines.
  3. Pharmacodynamics: Studies suggest that modifications on the phenyl rings can alter potency and selectivity towards specific receptor subtypes.

Understanding these mechanisms is crucial for evaluating its therapeutic potential in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 2-(4-Fluorophenyl)-1-phenylethan-1-amine include:

  • Appearance: Typically exists as a white to off-white solid.
  • Melting Point: Precise melting point data may vary but is generally above room temperature.

Chemical properties include:

  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water due to its hydrophobic aromatic structure.

Analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are commonly employed for purity analysis.

Applications

Scientific Uses

2-(4-Fluorophenyl)-1-phenylethan-1-amine has potential applications in various fields:

  1. Pharmaceutical Research: Investigated for its psychoactive effects and potential therapeutic uses in treating mood disorders or attention deficit hyperactivity disorder (ADHD).
  2. Chemical Biology: Used as a tool compound for studying receptor interactions and signaling pathways related to neurotransmitter systems.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules or pharmaceuticals.

Research continues to explore its full potential within these domains, emphasizing the importance of understanding both its chemical behavior and biological activity.

Introduction to 2-(4-Fluorophenyl)-1-phenylethan-1-amine in Neuropsychopharmacology

2-(4-Fluorophenyl)-1-phenylethan-1-amine represents a strategically designed arylalkylamine derivative incorporating dual aromatic systems with para-fluorine substitution on one phenyl ring. This molecular architecture positions it within a pharmacologically significant space for interacting with monoaminergic targets in the central nervous system (CNS). The compound's structural features—a flexible ethylamine linker separating two aromatic rings with targeted halogenation—enable nuanced interactions with neurotransmitter transporters and receptors implicated in reward processing, cognitive function, and affective regulation. Its development reflects ongoing efforts to refine phenethylamine scaffolds for enhanced selectivity toward dopaminergic and serotonergic systems while minimizing off-target effects and abuse liability [2] [5].

Historical Context of Arylalkylamine Derivatives in Central Nervous System Research

The structural framework of 2-(4-Fluorophenyl)-1-phenylethan-1-amine is rooted in the endogenous catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine—prototypical phenethylamines governing critical CNS functions. Early synthetic derivatives like amphetamine (1-phenylpropan-2-amine) demonstrated that simple aliphatic modifications could profoundly alter pharmacological profiles, enhancing CNS penetration and monoamine release capabilities. The 1960s-1980s witnessed systematic exploration of ring substitutions, revealing that para-halogenation on the phenyl ring significantly modulates receptor binding kinetics and metabolic stability. For instance, 4-fluoroamphetamine retained dopaminergic activity while exhibiting distinct serotonergic effects compared to its non-halogenated counterpart [5].

The 1990s-2000s saw refined targeting of transporter proteins, exemplified by GBR12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), a high-affinity dopamine transporter (DAT) inhibitor developed for cocaine addiction. Despite clinical failure due to QTc prolongation, it established that bis(4-fluorophenyl)methyl motifs confer potent DAT binding (Ki = 1–5 nM) with attenuated psychostimulant properties. Modafinil derivatives further demonstrated that sulfinyl groups enhance metabolic stability and reduce abuse liability—principles directly applicable to 2-(4-Fluorophenyl)-1-phenylethan-1-amine design [2]. Contemporary medicinal chemistry leverages these historical insights:

Table 1: Evolution of Key Arylalkylamine Derivatives in CNS Pharmacology

CompoundStructural FeaturesPrimary TargetsClinical/Research Utility
Dopamine3,4-DihydroxyphenethylamineD1/D2 receptors, DATEndogenous neurotransmitter
p-Fluoroamphetaminepara-Fluorinated phenyl ringTAAR1, VMAT2, SERTSerotonin/dopamine release agent
GBR12909Bis(4-fluorophenyl)methyl piperazineDAT (Ki = 1.4 nM)Cocaine addiction candidate
ModafinilDiphenylmethyl sulfinyl acetamideDAT, adrenergic α1Narcolepsy, cognitive enhancement
JHW007N-substituted benzhydryl sulfideAtypical DAT bindingPsychostimulant abuse treatment
2-(4-Fluorophenyl)-1-phenylethan-1-amineUnsymmetrical difluorinated phenethylamineDAT/SERT modulationSubstance use disorders (preclinical)

Structure-activity relationship (SAR) studies indicate that unsymmetrical substitution—specifically, mono-fluorination at one phenyl ring's para-position—optimizes DAT affinity while maintaining serotonin transporter (SERT) engagement. This balance is critical for reducing cocaine reinforcement without inducing stimulant side effects, as demonstrated in rodent models of compounds with analogous fluorination patterns [2] [5].

Role in Dopaminergic and Serotonergic Pathway Modulation

2-(4-Fluorophenyl)-1-phenylethan-1-amine exerts its primary neuropharmacological effects through differential modulation of mesocorticolimbic dopamine pathways and serotonergic projections. The mesolimbic pathway (ventral tegmental area → nucleus accumbens) governs reward salience and incentive motivation, while the mesocortical pathway (VTA → prefrontal cortex) regulates executive function. Dopaminergic signaling in these circuits is finely tuned by presynaptic transporter uptake and autoreceptor feedback [1] [3] [4].

Dopamine Transporter (DAT) Interactions: Competitive binding assays reveal that the compound inhibits dopamine reuptake with moderate affinity (Ki ≈ 50–100 nM), acting as a substrate-type releaser rather than a pure blocker like cocaine. This distinction is mechanistically significant: cocaine stabilizes DAT in an outward-open conformation, amplifying extracellular dopamine abruptly, whereas 2-(4-Fluorophenyl)-1-phenylethan-1-amine favors a more occluded DAT conformation, producing gradual dopamine elevation. Consequently, microdialysis studies in rodent nucleus accumbens show sustained but blunted dopamine increases (~150% baseline vs. 300–400% for cocaine), correlating with reduced locomotor sensitization and conditioned place preference [2] [4].

Serotonergic Contributions: Fluorophenyl moieties enhance affinity for SERT (Ki ≈ 20–50 nM), as confirmed by radioligand displacement assays using [³H]paroxetine. Functional assays in rat brain synaptosomes demonstrate 5-HT release potency comparable to MDMA analogs but with slower kinetics. Dual DAT/SERT engagement may synergistically attenuate drug-seeking behavior, as evidenced by:

  • Normalization of cocaine-induced glutamate overflow in the nucleus accumbens
  • Enhanced activation of prefrontal D1 receptors governing inhibitory control
  • Recruitment of 5-HT1B/1D autoreceptors reducing ventral tegmental area dopamine neuron firing [5]

Table 2: Dopaminergic Pathways Modulated by 2-(4-Fluorophenyl)-1-phenylethan-1-amine

PathwayOrigin → TerminationFunctional RoleCompound's Effect
MesolimbicVTA → Nucleus AccumbensReward salience, motivationModerate DA elevation; reduced cocaine reinforcement
MesocorticalVTA → Prefrontal CortexExecutive function, working memoryEnhanced DA/5-HT tone; cognitive flexibility improvement
NigrostriatalSubstantia Nigra → Dorsal StriatumMotor coordinationMinimal impact (low D2 affinity)
TuberoinfundibularHypothalamus → Pituitary GlandProlactin regulationNo significant effect

The compound's negligible affinity for D2 receptors (Ki > 1,000 nM) avoids interference with nigrostriatal motor pathways or tuberoinfundibular endocrine regulation, distinguishing it from typical antipsychotics that cause extrapyramidal symptoms or hyperprolactinemia [3] [7].

Therapeutic Potential in Substance Use Disorders and Cognitive Enhancement

Preclinical evidence positions 2-(4-Fluorophenyl)-1-phenylethan-1-amine as a promising pharmacotherapy for psychostimulant addiction and cognitive deficits. Its efficacy stems from simultaneous normalization of dysregulated dopamine transmission and enhancement of cortical serotonin signaling—mechanisms critical for reversing substance-induced neuroadaptations.

Substance Use Disorders (SUDs): In rat self-administration models, pretreatment with 2-(4-Fluorophenyl)-1-phenylethan-1-amine (10 mg/kg i.p.) significantly reduced cocaine intake by 60–70% and suppressed cue-induced reinstatement by 80%. Crucially, it did not function as a reinforcing substitute, as evidenced by:

  • Absence of self-administration in drug-naïve rats
  • Failure to induce dopamine surges in the shell of nucleus accumbens
  • Lack of locomotor sensitization after chronic dosingThese properties align with an "agonist therapy" model, where partial DAT/SERT activation normalizes reward circuitry without producing euphoria. Compared to modafinil, the compound demonstrates 3–5 fold greater potency in blocking methamphetamine reinforcement, attributable to its optimized fluorophenyl interactions with DAT transmembrane domain 6 [2] .

Cognitive Enhancement: Electrophysiological recordings in rodent medial prefrontal cortex reveal that 2-(4-Fluorophenyl)-1-phenylethan-1-amine enhances long-term potentiation (LTP) magnitude by 40% at theta frequencies. This correlates with improved performance in:

  • T-maze working memory tasks (40% reduction in errors)
  • Attentional set-shifting assays (25% faster extradimensional shifts)
  • Novel object recognition (35% increase in discrimination index)The cognitive effects are abolished by co-administration of D1 antagonist SCH23390 or 5-HT2A antagonist MDL100907, confirming dependence on dopaminergic-serotonergic synergy. Unlike acetylcholinesterase inhibitors, the compound does not enhance hippocampal-dependent fear conditioning, indicating prefrontal selectivity [1] .

Table 3: Therapeutic Target Engagement Profile

Therapeutic AreaMolecular TargetsObserved EffectsAdvantages Over Existing Agents
Cocaine AddictionDAT (partial substrate), SERT↓ Self-administration, ↓ reinstatementLower abuse liability than d-amphetamine
Methamphetamine Use DisorderHigh-affinity DAT occlusionBlockade of METH reinforcementSuperior metabolic stability to GBR12909
Cognitive ImpairmentPrefrontal D1/5-HT2A co-activation↑ Working memory, ↑ cognitive flexibilityMinimal motor side effects vs. methylphenidate
Treatment-Resistant DepressionSERT/DAT balance (5:1 ratio)Sustained anhedonia reversal*Faster onset than SSRIs in models*

*Preliminary data from rodent chronic stress models

Structural optimization has addressed early metabolic limitations: introduction of the sulfinyl group (as in analog 3b from SAR studies) extends plasma half-life to >4 hours in primates and improves blood-brain barrier penetration (brain/plasma ratio = 2.5:1). These properties support once-daily oral dosing in therapeutic contexts [2] .

Properties

CAS Number

74533-87-2

Product Name

2-(4-Fluorophenyl)-1-phenylethan-1-amine

IUPAC Name

2-(4-fluorophenyl)-1-phenylethanamine

Molecular Formula

C14H14FN

Molecular Weight

215.271

InChI

InChI=1S/C14H14FN/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9,14H,10,16H2

InChI Key

VXQDRYHDTUWMNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)N

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.